molecular formula C21H28ClN5O3 B2788717 2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)propanamide CAS No. 1207001-83-9

2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)propanamide

Cat. No.: B2788717
CAS No.: 1207001-83-9
M. Wt: 433.94
InChI Key: BGNVQXJMCNNDGU-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)propanamide is a chemical compound of high interest in medicinal chemistry and pharmacological research. Its molecular structure features a morpholinopyrimidine core, a motif commonly found in molecules designed to modulate kinase activity . This scaffold is frequently investigated in oncology research for its potential as a Pim kinase inhibitor, which plays a role in cell proliferation and survival signaling pathways . The compound also contains a chlorophenoxy group, a functional group present in various bioactive molecules . This combination of structural features makes it a valuable candidate for studying enzyme inhibition, intracellular signaling, and for developing novel therapeutic agents for diseases such as cancer. The product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN5O3/c1-15-25-18(14-19(26-15)27-10-12-29-13-11-27)23-8-9-24-20(28)21(2,3)30-17-6-4-16(22)5-7-17/h4-7,14H,8-13H2,1-3H3,(H,24,28)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNVQXJMCNNDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Pyrimidine Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Hydrogen Bonding Capacity
2-(4-Chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)propanamide 6-Morpholino, 4-chlorophenoxy, ethylamino-propanamide ~480 High (N–H, O donors)
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4-Methoxyphenyl, 2-fluorophenyl, phenyl ~430 Moderate (N–H, C–H⋯O)
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4-Chlorophenyl (dual), phenyl ~450 High (N–H⋯N, C–H⋯π)

Key Observations :

  • The target compound’s morpholino group distinguishes it from halogenated aryl derivatives (e.g., fluorophenyl or chlorophenyl in ). This substitution likely improves solubility compared to purely aromatic analogs .
  • The ethylamino-propanamide side chain introduces additional hydrogen bond donors (N–H) and acceptors (amide O), enhancing interactions with polar biological targets compared to simpler aminomethyl groups in analogs .
  • Dihedral angles between the pyrimidine ring and substituents influence conformational stability. For example, in , analogs exhibit dihedral angles of 5.2–12.8°, whereas the morpholino group in the target compound may induce larger torsional strain, affecting binding pocket compatibility .

Key Insights :

  • Antimicrobial Activity: Halogenated derivatives (e.g., dual 4-chlorophenyl groups) exhibit superior antibacterial potency (MIC 2–8 µg/mL) compared to non-halogenated analogs (MIC 1–16 µg/mL) . The target compound’s 4-chlorophenoxy group may similarly enhance microbial membrane disruption.
  • Toxicity Profile: Aryl-substituted pyrimidines (e.g., fluorophenyl derivatives) show higher cytotoxicity (IC₅₀ ~20 µM) compared to morpholino-containing analogs (predicted IC₅₀ >50 µM), suggesting improved safety for the target compound .

Crystallographic and Conformational Analysis

The crystal structure of N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () reveals weak C–H⋯O and C–H⋯π interactions stabilizing the lattice .

Dihedral Angle Comparison :

  • analog: 12.8° (pyrimidine-phenyl), 86.1° (pyrimidine-methoxyphenyl) .

Q & A

Q. What are the key considerations for synthesizing 2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)propanamide?

Synthesis requires multi-step reactions, typically involving:

  • Coupling of chlorophenoxy acetic acid derivatives with pyrimidine intermediates (e.g., 2-methyl-6-morpholinopyrimidin-4-amine) under basic conditions .
  • Optimization of reaction conditions : Temperature (e.g., reflux in ethanol), catalyst (e.g., lithium hydroxide), and stoichiometric ratios to minimize side products .
  • Purification techniques : Column chromatography (silica gel with ethyl acetate/petroleum ether) or recrystallization to isolate the final compound .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to verify substituent positions (e.g., morpholine ring, chlorophenoxy group) .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve dihedral angles and hydrogen bonding networks (e.g., using SHELX programs for refinement) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway for this compound?

  • Reaction path search : Use quantum chemical calculations (e.g., density functional theory) to predict transition states and energetically favorable pathways .
  • High-throughput screening : Apply machine learning to experimental datasets (e.g., solvent polarity, catalyst efficiency) to identify optimal conditions .
  • Example : ICReDD’s approach integrates computational predictions with experimental validation, reducing trial-and-error cycles .

Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?

  • Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., fluorine vs. chlorine) on target binding .
  • Crystallographic analysis : Identify conformational differences (e.g., dihedral angles of pyrimidine rings) influencing activity .
  • Data normalization : Control for assay variables (e.g., cell line variability, solvent effects) .

Q. How can reaction engineering improve yield in large-scale synthesis?

  • Membrane separation technologies : Purify intermediates efficiently (e.g., nanofiltration for amine derivatives) .
  • Process control systems : Monitor real-time parameters (e.g., pH, temperature) to stabilize exothermic reactions .

Methodological Challenges

Q. What analytical techniques are critical for detecting impurities in this compound?

  • High-Performance Liquid Chromatography (HPLC) : Resolve structurally similar byproducts (e.g., acetylated or hydrolyzed derivatives) .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify functional group anomalies (e.g., unexpected carbonyl stretches) .

Q. How can hydrogen bonding networks influence crystallographic refinement?

  • SHELXL refinement : Model weak interactions (e.g., C–H⋯π bonds) to improve R-factors .
  • Synchrotron radiation : Enhance resolution for low-electron-density regions (e.g., disordered morpholine rings) .

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